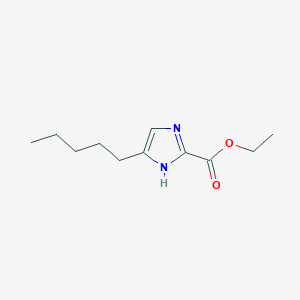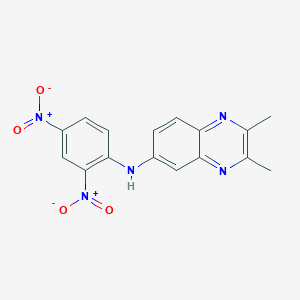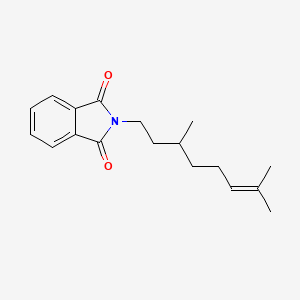![molecular formula C14H11N3O2 B14391403 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione CAS No. 89634-68-4](/img/structure/B14391403.png)
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that features a quinoxaline core with a pyridine moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinemethanol with 1,4-dihydroquinoxaline-2,3-dione under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents like bromine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoxaline derivatives with additional oxygen functionalities.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may bind to DNA or proteins, affecting cellular processes such as replication or transcription.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-pyridin-4-yl-3,6-dihydro-1,3,4-oxadiazine: Shares a similar pyridine moiety but differs in the core structure.
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Contains a pyridine ring and is used in cancer treatment.
Uniqueness
6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific quinoxaline core structure combined with a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89634-68-4 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
6-(pyridin-3-ylmethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C14H11N3O2/c18-13-14(19)17-12-7-9(3-4-11(12)16-13)6-10-2-1-5-15-8-10/h1-5,7-8H,6H2,(H,16,18)(H,17,19) |
InChI Key |
OHPWMMIPMVVWML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)NC(=O)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


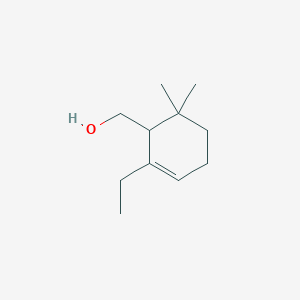
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
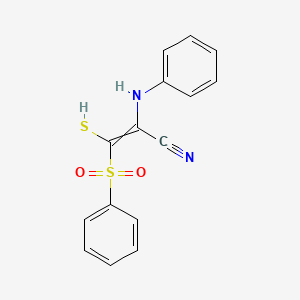
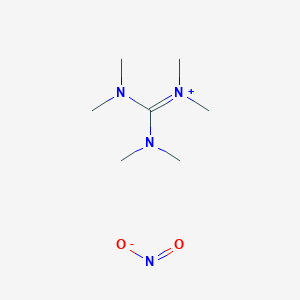
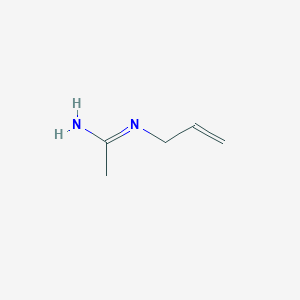
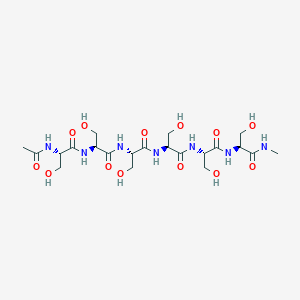
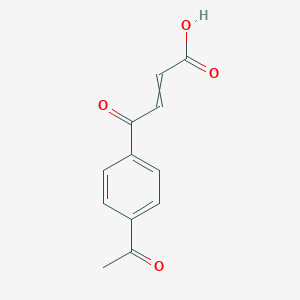
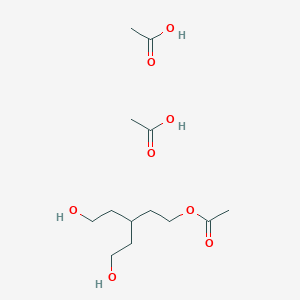
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
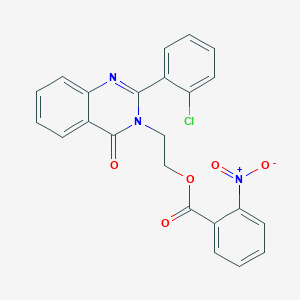
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
